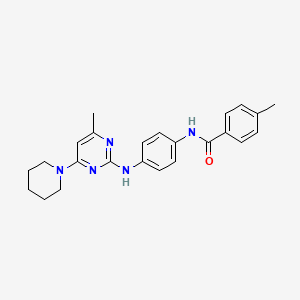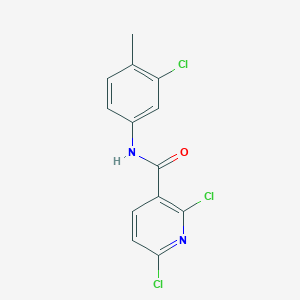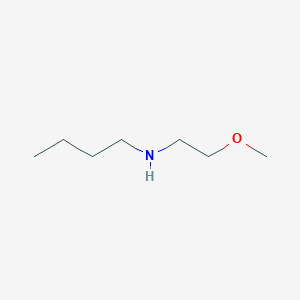
N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H22FN3O4S and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Potential
Antitumor Activity
Benzothiazoles, particularly those with fluorine substitutions and dimethoxyphenyl groups, have shown potent and selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer. For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648) exhibits exquisitely potent antiproliferative activity, demonstrating its potential as a lead compound for antitumor drug development (Mortimer et al., 2006).
Bio-Immunological and Cytotoxicity Studies
Polymers with varying alkyl chain lengths and molar masses, including those derived from oxazolines, have been evaluated for their cell cytotoxicity and immunosuppressive effects. These studies support the utilization of such polymers in biomedical applications, indicating the relevance of chemical synthesis in developing novel materials for therapeutic and diagnostic purposes (Kronek et al., 2011).
Chemical Synthesis and Characterization
Novel Synthetic Approaches
Research has been conducted on the synthesis of di- and mono-oxalamides, demonstrating novel one-pot synthetic approaches. Such methodologies facilitate the creation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from precursors like 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the utility of innovative synthetic routes in generating compounds with potential pharmacological applications (Mamedov et al., 2016).
Spectral and Structural Analyses
The structural and spectral characterization of newly synthesized compounds, including those based on triazole motifs, underscores the importance of detailed chemical analysis in understanding the properties and potential applications of novel compounds. Such analyses are crucial for the development of new materials with specific biological or chemical activities (Ahmed et al., 2016).
Biological Activity
Role in Stress and Hyperarousal
Orexin-1 receptor antagonists, targeting specific neural pathways, have been explored for their ability to attenuate stress-induced hyperarousal without inducing hypnotic effects. This highlights the potential of targeting specific receptors or pathways with novel compounds for therapeutic benefits in psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Propriétés
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-13-19(31-22(25-13)14-4-6-15(23)7-5-14)10-11-24-20(27)21(28)26-16-8-9-17(29-2)18(12-16)30-3/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCUTHPRCRKTCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2370194.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2370197.png)
![(4-chlorophenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2370199.png)
![2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide](/img/structure/B2370200.png)

![3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2370203.png)




![methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2370212.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2370214.png)
